molecular formula C22H22N4O4S B5971557 PROPAN-2-YL 4-METHYL-5-[(2-METHYLPHENYL)CARBAMOYL]-2-(PYRAZINE-2-AMIDO)THIOPHENE-3-CARBOXYLATE

PROPAN-2-YL 4-METHYL-5-[(2-METHYLPHENYL)CARBAMOYL]-2-(PYRAZINE-2-AMIDO)THIOPHENE-3-CARBOXYLATE

Cat. No.: B5971557
M. Wt: 438.5 g/mol
InChI Key: VVRIWHQMCBUGEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PROPAN-2-YL 4-METHYL-5-[(2-METHYLPHENYL)CARBAMOYL]-2-(PYRAZINE-2-AMIDO)THIOPHENE-3-CARBOXYLATE is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROPAN-2-YL 4-METHYL-5-[(2-METHYLPHENYL)CARBAMOYL]-2-(PYRAZINE-2-AMIDO)THIOPHENE-3-CARBOXYLATE involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of impurities.

Chemical Reactions Analysis

Types of Reactions

PROPAN-2-YL 4-METHYL-5-[(2-METHYLPHENYL)CARBAMOYL]-2-(PYRAZINE-2-AMIDO)THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups, leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, pressure, and solvent choice, are optimized based on the desired reaction and product .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

PROPAN-2-YL 4-METHYL-5-[(2-METHYLPHENYL)CARBAMOYL]-2-(PYRAZINE-2-AMIDO)THIOPHENE-3-CARBOXYLATE has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of PROPAN-2-YL 4-METHYL-5-[(2-METHYLPHENYL)CARBAMOYL]-2-(PYRAZINE-2-AMIDO)THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene derivatives and pyrazine-containing molecules. Examples include:

  • Thiophene-2-carboxylate derivatives
  • Pyrazine-2-carboxamide derivatives

Uniqueness

What sets PROPAN-2-YL 4-METHYL-5-[(2-METHYLPHENYL)CARBAMOYL]-2-(PYRAZINE-2-AMIDO)THIOPHENE-3-CARBOXYLATE apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

propan-2-yl 4-methyl-5-[(2-methylphenyl)carbamoyl]-2-(pyrazine-2-carbonylamino)thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O4S/c1-12(2)30-22(29)17-14(4)18(20(28)25-15-8-6-5-7-13(15)3)31-21(17)26-19(27)16-11-23-9-10-24-16/h5-12H,1-4H3,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVRIWHQMCBUGEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=C(C(=C(S2)NC(=O)C3=NC=CN=C3)C(=O)OC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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